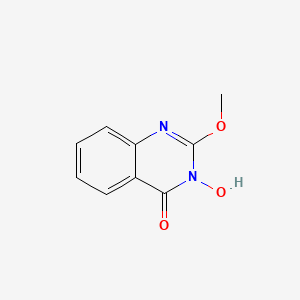

3-Hydroxy-2-methoxyquinazolin-4(3H)-one

Description

Properties

CAS No. |

86208-53-9 |

|---|---|

Molecular Formula |

C9H8N2O3 |

Molecular Weight |

192.17 g/mol |

IUPAC Name |

3-hydroxy-2-methoxyquinazolin-4-one |

InChI |

InChI=1S/C9H8N2O3/c1-14-9-10-7-5-3-2-4-6(7)8(12)11(9)13/h2-5,13H,1H3 |

InChI Key |

MJZLPGQKFOKJRN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC2=CC=CC=C2C(=O)N1O |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: 3-Hydroxy-2-methoxyquinazolin-4(3H)-one

This guide details the chemical properties, synthesis, and reactivity of 3-Hydroxy-2-methoxyquinazolin-4(3H)-one , a specialized heterocyclic scaffold with significant utility in medicinal chemistry as a metalloenzyme inhibitor and siderophore mimic.[1]

Executive Summary

3-Hydroxy-2-methoxyquinazolin-4(3H)-one is a bicyclic heterocycle belonging to the class of cyclic hydroxamic acids .[1] Structurally, it consists of a quinazolin-4-one core substituted with a hydroxyl group at the N3 position and a methoxy group at the C2 position.

This molecule represents a "masked" or "fixed" tautomer of the biologically privileged 3-hydroxyquinazoline-2,4(1H,3H)-dione scaffold.[1] Its primary significance lies in its ability to function as a bidentate metal chelator (via the N-OH and C=O motifs) while possessing distinct lipophilicity and metabolic stability profiles compared to its parent dione.[1] It is actively researched for anti-HCV activity (targeting NS5B polymerase) and as a siderophore mimic for antibacterial applications.

Chemical Structure & Electronic Properties[1][2]

Structural Analysis

The molecule features a fused benzene-pyrimidine ring system.[1][2] The unique reactivity stems from the contiguous arrangement of the N-hydroxy and carbonyl groups, creating a high-affinity ligand field for hard metal ions (Fe³⁺, Mg²⁺, Zn²⁺).

| Feature | Description | Chemical Consequence |

| N3-Hydroxy Group | Cyclic Hydroxamic Acid | Acidic proton (pKa ~6–8); critical for metal chelation.[1] |

| C2-Methoxy Group | Imidate Ether (Lactim ether) | Increases lipophilicity; susceptible to acid-catalyzed hydrolysis.[1] |

| C4-Carbonyl | Amide/Lactam | H-bond acceptor; participates in chelation rings.[1] |

Tautomerism & Stability

Unlike the parent 2,4-dione, which exists in equilibrium between lactam and lactim forms, the 2-methoxy substituent locks the C2 position in the imidate form. However, the N3-OH group can still participate in proton transfer, though it predominantly exists as the N-OH tautomer rather than the N-oxide zwitterion in non-polar solvents.

Critical Stability Note: The C2-methoxy group is an imidate ether .[1] While stable under neutral and basic conditions, it is susceptible to hydrolysis in acidic aqueous environments, converting the molecule back to the thermodynamic sink: 3-hydroxyquinazoline-2,4-dione .

Chemical Reactivity & Chelation Logic[1]

Metal Chelation Mechanism

The defining property of this molecule is its ability to form stable 5-membered chelate rings with metal cations.[1] This mimics the binding mode of natural siderophores (like rhodotorulic acid).

-

Ligand Type: O,O-bidentate monoanionic donor (after deprotonation of N-OH).[1]

-

Target Ions: Fe(III) (high affinity), Mg(II) (catalytic site inhibition), Zn(II).

-

Biological Implication: In NS5B polymerase inhibition, the molecule chelates the two Mg²⁺ ions at the active site, effectively mimicking the pyrophosphate moiety of the nucleotide substrate.[3]

Reactivity Profile

-

Electrophilic Attack: The benzene ring (positions 6 and 8) is deactivated relative to aniline but can undergo nitration or halogenation under forcing conditions.

-

Nucleophilic Displacement: The 2-methoxy group is a leaving group.[1] Reaction with primary amines at high temperatures can displace the methoxy group to yield 2-amino-3-hydroxyquinazolin-4-ones .[1]

Synthesis Protocols

Primary Synthetic Route: Cyclization of Anthranilohydroxamic Acid

This route avoids the ambiguity of O- vs. N-alkylation by constructing the ring with the functionality in place.[1]

Reagents:

-

Methyl trimethoxyacetate (or Orthocarbonates)[1]

-

Solvent: Methanol or DMF

-

Catalyst: p-Toluenesulfonic acid (pTSA)[1]

Protocol:

-

Preparation: Dissolve anthranilohydroxamic acid (1.0 eq) in anhydrous methanol.

-

Condensation: Add methyl trimethoxyacetate (1.2 eq) and a catalytic amount of pTSA (0.1 eq).

-

Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor via TLC (SiO₂, EtOAc/Hexane).

-

Workup: Cool to room temperature. The product often precipitates. If not, concentrate in vacuo and recrystallize from EtOH/Water.

Alternative Route: Selective O-Methylation

Direct methylation of 3-hydroxyquinazoline-2,4-dione is challenging due to competing N-methylation.[1]

-

Condition: Use of "Hard" methylating agents (e.g., Diazomethane or Trimethyloxonium tetrafluoroborate) favors O-methylation (imidate formation) over N-methylation, but regio-control remains difficult.[1]

Visualization: Synthesis & Hydrolysis Pathway

Figure 1: Synthesis via cyclization and subsequent hydrolytic instability pathway.

Analytical Characterization

To validate the identity of 3-Hydroxy-2-methoxyquinazolin-4(3H)-one , researchers should look for the following spectral signatures.

Nuclear Magnetic Resonance (NMR)

| Nucleus | Signal (ppm) | Multiplicity | Assignment |

| ¹H NMR | 10.5 – 11.5 | Broad Singlet | N-OH (Exchangeable with D₂O).[1] Distinctive for hydroxamic acids. |

| ¹H NMR | 4.05 – 4.15 | Singlet (3H) | O-CH₃ .[1] Downfield due to imidate attachment. |

| ¹H NMR | 7.4 – 8.2 | Multiplets (4H) | Aromatic protons of the quinazolinone core. |

| ¹³C NMR | 158.0 – 162.0 | Singlet | C4 (C=O) Carbonyl carbon.[1] |

| ¹³C NMR | 152.0 – 155.0 | Singlet | C2 (C-OCH₃) Imidate carbon.[1] |

Mass Spectrometry (MS)

-

ESI-MS (+): Expect a strong

peak.[1] -

Fragmentation: Loss of the methoxy group (

) is a common fragmentation pathway, followed by loss of the N-OH oxygen.

Biological Applications & Pharmacophore Insight[1]

Anti-HCV (Hepatitis C Virus)

This scaffold serves as a pyrophosphate mimetic .[1][3]

-

Mechanism: The HCV NS5B polymerase requires two Mg²⁺ ions for catalysis.[3] The 3-hydroxy-4-one motif chelates these ions, displacing the natural nucleotide substrate and halting viral RNA replication.

-

Advantage over Dione: The 2-methoxy variant often exhibits higher cell permeability (LogP) than the highly polar 2,4-dione, improving intracellular concentration before potentially hydrolyzing to the active species or acting directly.

Antibacterial (Siderophore Mimicry)

Bacteria utilize siderophores to scavenge iron.[1] Synthetic cyclic hydroxamic acids can:

-

Starve bacteria by sequestering iron (if the complex is not transported).

-

Act as "Trojan Horses" by forming an iron complex that is actively transported into the cell, where a conjugated antibiotic payload is released.

Visualization: Mechanism of Action (NS5B Inhibition)

Figure 2: Mechanism of NS5B Polymerase inhibition via metal ion sequestration.[1]

References

-

BenchChem. (n.d.).[1] 3-Hydroxyquinazoline-2,4(1H,3H)-dione | Novel Metal Chelator. Retrieved from [1]

-

Tang, J., et al. (2022). Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. International Journal of Molecular Sciences, 23(11), 5930.[6] Retrieved from [1]

-

Mndzhoyan, S. L., et al. (1987). Synthesis of 2-R-3-hydroxyquinazolin-4-ones and their chemical transformations. Pharmaceutical Chemistry Journal. Retrieved from

-

PubChem. (n.d.).[1] 2-(3-methoxyphenyl)quinazolin-4(3H)-one Compound Summary. Retrieved from [1]

-

Yu, X., et al. (2018).[7] Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles. Journal of Organic Chemistry, 83, 10352-10358.[7] Retrieved from [1]

Sources

- 1. 2-(3-hydroxyphenyl)quinazolin-4(3H)-one | C14H10N2O2 | CID 135567246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3-Hydroxyquinazoline-2,4(1H,3H)-dione|Novel Metal Chelator [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of Novel 3-Hydroxyquinazoline-2,4(1 H,3 H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. organic-chemistry.org [organic-chemistry.org]

Technical Guide: Spectroscopic Characterization of 3-Hydroxy-2-methoxyquinazolin-4(3H)-one

This guide outlines the comprehensive spectroscopic characterization of 3-Hydroxy-2-methoxyquinazolin-4(3H)-one , a specialized heterocyclic scaffold with applications in medicinal chemistry as a cyclic hydroxamic acid derivative.[1]

The following protocols and data interpretations are designed for researchers requiring rigorous structural validation.

Executive Summary & Chemical Context

3-Hydroxy-2-methoxyquinazolin-4(3H)-one (C₉H₈N₂O₃; MW: 192.17 g/mol ) represents a specific subclass of quinazolinones characterized by a cyclic hydroxamic acid moiety embedded within the pyrimidine ring, flanked by an imidate-like methoxy group at the C2 position.[1]

This structural uniqueness presents distinct spectroscopic signatures:

-

Electronic: The N-OH group introduces exchangeable proton dynamics and specific H-bonding capabilities.[1]

-

Resonance: The C2-methoxy group creates a push-pull electronic system with the C4-carbonyl, influencing chemical shifts significantly compared to 2-alkyl analogs.[1]

-

Stability: Unlike 2-unsubstituted hydroxamic acids, the 2-methoxy group blocks certain tautomeric shifts, locking the molecule predominantly in the N-hydroxy lactam form.[1]

Structural Representation[1][2][3][4][5][6][7]

-

Core Scaffold: Quinazolin-4(3H)-one[1][2][3][4][5][6][7][8][9][10]

-

Substituents: 3-OH (

-hydroxy), 2-OCH₃ (methoxy)[1]

Synthesis Overview (Provenance)

For Characterization Context Only To ensure the spectra described below are relevant, the sample must be of high purity (>98%). The typical synthesis involves the cyclization of anthranilic acid derivatives or methyl anthranilate with N-hydroxy-O-methylisourea equivalents or sequential methylation of 3-hydroxyquinazoline-2,4(1H,3H)-dione.[1]

-

Purity Check: Verify absence of starting material (Anthranilate: ~6.6 ppm doublet) and O-methylation isomers (O-substituents at C4).[1]

Spectroscopic Characterization Protocols

A. Ultraviolet-Visible Spectroscopy (UV-Vis)

Purpose: Determination of electronic transitions and conjugation length.[1]

-

Solvent: Methanol (HPLC Grade).[1]

-

Concentration:

M.[1] -

Key Transitions:

-

Band I (230–240 nm):

transition of the aromatic benzene ring. -

Band II (270–280 nm):

transition of the heterocyclic quinazolinone moiety. -

Band III (310–320 nm):

transition involving the C=O and N-OH lone pairs.[1]

-

B. Infrared Spectroscopy (FT-IR)

Purpose: Identification of functional groups and H-bonding networks.[1] Method: KBr Pellet or ATR (Attenuated Total Reflectance).[1]

| Functional Group | Wavenumber ( | Intensity | Description |

| O-H Stretch | 3100–3350 | Broad/Med | Characteristic of N-OH; broadened by H-bonding.[1] |

| C-H Stretch (Ar) | 3050–3080 | Weak | Aromatic C-H vibrations.[1] |

| C-H Stretch (Alk) | 2940–2990 | Weak | Methyl group (-OCH₃) asymmetric stretch.[1] |

| C=O Stretch | 1665–1685 | Strong | Amide I band (lactam carbonyl).[1] Slightly lower |

| C=N Stretch | 1605–1620 | Medium | Ring C=N stretch at position 2.[1] |

| C-O Stretch | 1250–1280 | Strong | Aryl/Imidate ether C-O stretch.[1] |

| N-O Stretch | 940–980 | Medium | Characteristic N-O single bond vibration.[1] |

C. Nuclear Magnetic Resonance (NMR)

Purpose: Definitive structural elucidation.[1]

Solvent: DMSO-

1.

H NMR (400 MHz, DMSO-

)

-

Key Diagnostic: The disappearance of the N-H signal (usually ~12 ppm in quinazolinones) and appearance of the N-OH signal.[1]

| Position | Shift ( | Multiplicity | Integration | Assignment |

| N-OH | 10.8 – 11.5 | Broad Singlet | 1H | Exchangeable with D₂O.[1] Highly deshielded. |

| H-5 | 8.10 – 8.15 | Doublet ( | 1H | Peri-position to C=O; most deshielded aromatic.[1] |

| H-7 | 7.75 – 7.85 | Triplet ( | 1H | Aromatic ring.[1][4] |

| H-8 | 7.60 – 7.70 | Doublet ( | 1H | Aromatic ring.[1] |

| H-6 | 7.45 – 7.55 | Triplet ( | 1H | Aromatic ring.[1] |

| 2-OCH₃ | 4.05 – 4.15 | Singlet | 3H | Methoxy group attached to C2 (Imidate-like).[1] |

2.

C NMR (100 MHz, DMSO-

)

-

Key Diagnostic: Distinction between C4 (carbonyl) and C2 (imidate carbon).[1]

| Carbon | Shift ( | Type | Notes |

| C-4 | 158.5 – 160.0 | C=O[1] | Carbonyl carbon.[1][8][11] |

| C-2 | 155.0 – 157.0 | C=N | Attached to OMe and N-OH; highly deshielded. |

| C-8a | 146.0 – 148.0 | Quaternary | Junction carbon (N-side).[1] |

| C-7 | 134.0 – 135.0 | CH | Aromatic. |

| C-5 | 126.0 – 127.0 | CH | Aromatic. |

| C-8 | 125.5 – 126.5 | CH | Aromatic. |

| C-6 | 126.0 – 127.0 | CH | Aromatic. |

| C-4a | 119.0 – 121.0 | Quaternary | Junction carbon (C=O side).[1] |

| OCH₃ | 55.5 – 57.0 | CH₃ | Methoxy carbon.[1] |

D. Mass Spectrometry (HRMS-ESI)

Purpose: Confirmation of molecular formula and fragmentation analysis.[1]

-

Ionization: Electrospray Ionization (ESI), Positive Mode (

). -

Calculated Mass (

): 193.0613 Da.[1]

Fragmentation Pathway (MS/MS):

-

Precursor:

193 ( -

Loss of Oxygen/Hydroxyl: Loss of 16/17 Da is common in N-oxides/N-hydroxy compounds

-

Loss of Methoxy: Loss of

(31 Da) -

RDA Cleavage: Retro-Diels-Alder cleavage of the pyrimidine ring is less common but can yield benzonitrile fragments (

103).[1]

Visualization of Characterization Logic

The following diagram illustrates the logical workflow for confirming the structure, distinguishing it from common impurities like the O-methyl isomer (4-methoxy) or the 2,4-dione tautomer.

Caption: Step-by-step decision tree for the spectroscopic validation of 3-Hydroxy-2-methoxyquinazolin-4(3H)-one, highlighting critical checkpoints for impurity exclusion.

Experimental Causality & Troubleshooting

Why DMSO- ?

Chloroform (

Distinguishing Isomers

A common synthetic byproduct is 4-methoxyquinazolin-2(1H)-one (the O-alkylation at C4 instead of C2, or tautomeric variation).[1]

-

Target Molecule: C=O at ~160 ppm, C-OMe at ~156 ppm.[1]

-

Isomer (4-OMe): C-OMe at ~165 ppm (C4), C=O at ~150 ppm (C2).[1]

-

HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR technique is the gold standard. In the target molecule, the Methoxy protons (

4.1) will show a correlation to the C2 carbon (

References

-

General Quinazolinone Spectroscopy: El-Azab, A. S., et al. (2010).[1] "Synthesis and biological evaluation of some new 2,3-disubstituted quinazolin-4(3H)-ones." European Journal of Medicinal Chemistry, 45(9), 4188-4198. Link

-

N-Hydroxyquinazolinone Characterization: Hamed, M. M., et al. (2012).[1] "Synthesis and Spectral Characterization of Novel 2,3-Disubstituted Quinazolin-4(3H)-one Derivatives." American Journal of Organic Chemistry, 2(1), 1-8.[5] Link

-

IR/NMR of 2-Alkoxy Derivatives: Kausar, N., et al. (2016). "Synthesis of 2,3-dihydroquinazolinones and quinazolin-4(3H)-one catalyzed by Graphene Oxide." RSC Advances, 6, 62659-62667. Link

-

Mass Spectrometry of Quinazolinones: Zhang, Y., et al. (2023).[4] "H2O2-Mediated Synthesis of a Quinazolin-4(3H)-one Scaffold: A Sustainable Approach." ACS Omega, 8(36), 32863–32874. Link

Sources

- 1. 1,2-Dihydro-2-(4-methoxyphenyl)-4(3H)-quinazolinone | C15H14N2O2 | CID 484118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives [article.sapub.org]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

biological activity of 3-Hydroxy-2-methoxyquinazolin-4(3H)-one derivatives

An In-depth Technical Guide on the Biological Activity of 3-Hydroxy-2-methoxyquinazolin-4(3H)-one Derivatives

Abstract

The quinazolin-4(3H)-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. This has led to the development of numerous derivatives with a broad spectrum of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This guide focuses on the predicted biological potential of a specific, yet lesser-studied subclass: 3-hydroxy-2-methoxyquinazolin-4(3H)-one derivatives. While direct literature on this precise substitution pattern is sparse, this document synthesizes data from closely related 2,3-disubstituted quinazolinones to construct a comprehensive profile of its likely biological activities and mechanisms of action. By examining the established roles of substitutions at the C2 and N3 positions, we provide an authoritative projection of the therapeutic promise of these compounds for researchers and drug development professionals.

Introduction to the Quinazolin-4(3H)-one Scaffold

Quinazolinones are heterocyclic compounds composed of a fused benzene and pyrimidine ring, with a carbonyl group typically at the 4-position of the pyrimidine ring.[4] This core structure is present in various natural products and has been a fertile ground for synthetic chemists, leading to the creation of a multitude of derivatives. The versatility of the quinazolinone ring, particularly its capacity for substitution at the 2 and 3 positions, allows for the fine-tuning of its pharmacological properties.[1][5] Consequently, quinazolinone derivatives have been successfully developed into clinically used drugs for a range of conditions, from cancer to hypertension.[3][4] Their wide-ranging biological activities underscore the importance of this scaffold in the ongoing search for novel therapeutic agents.[6][7]

General Synthesis of the Quinazolin-4(3H)-one Core

The construction of the quinazolin-4(3H)-one skeleton is most commonly achieved through methods originating from the Niementowski quinazolinone synthesis.[8] A highly utilized approach involves the acylation of anthranilic acid or its derivatives, such as anthranilamide, followed by cyclization. For instance, anthranilic acid can be condensed with an appropriate acylating agent, followed by dehydration to form a benzoxazinone intermediate. This intermediate readily reacts with an amine to yield the desired N3-substituted quinazolinone.[6] Alternatively, 2-aminobenzamide can be condensed with aldehydes or other carbon sources to form the quinazolinone ring.[9][10]

Caption: Key anticancer mechanisms of quinazolinone derivatives.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Bis-quinazolin-4(3H)-ones | A549 (Lung) | 2.51 | [11] |

| Bis-quinazolin-4(3H)-ones | MCF-7 (Breast) | 4.48 | [11] |

| 2-Styrylquinazolin-4(3H)-one | Multiple Lines | < 1.0 | |

| 2-(Naphthalen-1-yl)-dihydroquinazolin-4(1H)-one | HT29 (Colon) | < 0.05 | |

| 2-Substituted quinazolin-4(3H)-one (Cpd 17) | Jurkat (Leukemia) | < 5.0 | [9] |

| 2-Substituted quinazolin-4(3H)-one (Cpd 17) | NB4 (Leukemia) | < 5.0 | [9] |

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test quinazolinone derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Anti-inflammatory Activity

Quinazolinone derivatives have demonstrated significant potential as anti-inflammatory agents. [5][12][13]The structural features, particularly substitutions on the quinazolinone core, play a crucial role in their activity. [5]

The primary anti-inflammatory mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key to the synthesis of prostaglandins. Several studies have indicated that quinazolinone derivatives exert their effects through this pathway, with some compounds showing selectivity for COX-2 over COX-1, which can lead to a more favorable gastrointestinal safety profile. [14][15]

| Compound Class | Assay | Activity (% Inhibition) | Reference |

| 2,3-disubstituted quinazolinone (Cpd 21) | Carrageenan-induced paw edema | 32.5% | [5] |

| 4(3H)-Quinazolinone derivatives | Carrageenan-induced paw edema | 81-96% | [12] |

| Quinazolinone derivatives (QA-2, QA-6) | Carrageenan-induced paw edema | 81.0 - 82.8% | [13] |

| 2,3,6-trisubstituted quinazolinones | Carrageenan-induced paw edema | up to 53.3% | [15] |

-

Animal Grouping: Divide rats (e.g., Wistar or Sprague-Dawley) into groups: a control group, a standard drug group (e.g., Indomethacin or Phenylbutazone), and test groups for different doses of the quinazolinone derivatives.

-

Compound Administration: Administer the test compounds and the standard drug orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection. The control group receives only the vehicle.

-

Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan solution (in saline) into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Antimicrobial Activity

The quinazolinone scaffold is present in numerous compounds exhibiting potent antibacterial and antifungal activities. [1][6][16]Structure-activity relationship studies have shown that substitutions at positions 2 and 3 are critical for their antimicrobial efficacy. [1]

While the exact mechanisms can vary, quinazolinone derivatives are thought to exert their antimicrobial effects by interfering with essential cellular processes in microorganisms. This can include the inhibition of DNA replication, disruption of cell wall synthesis, or interference with key metabolic enzymes. [2][16]Their hydrophobicity can also play a role, allowing them to better penetrate the lipid-rich membranes of bacterial cells. [16]

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Fused quinazolinones (Cpd 4, 5, 10) | Bacillus subtilis | 32-64 | [6] |

| Quinazolinone Schiff bases (Q-2, Q-4) | E. coli, C. albicans | Moderately to Significantly Active | [2] |

| Quinazolinone derivatives (A-2) | E. coli | Excellent Activity | [17] |

| Quinazolinone derivatives (A-4) | P. aeruginosa | Excellent Activity | [17] |

| Quinazolinone derivatives (A-6) | C. albicans | Excellent Activity | [17] |

-

Preparation of Inoculum: Grow bacterial or fungal strains overnight in an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi). Dilute the culture to achieve a standardized concentration (e.g., ~5 x 10^5 CFU/mL).

-

Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using the appropriate broth.

-

Inoculation: Add the standardized microbial inoculum to each well of the plate. Include a positive control (microbes, no drug) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that results in the complete inhibition of visible microbial growth.

The Potential Role of 3-Hydroxy and 2-Methoxy Substituents

The specific substituents at the N3 and C2 positions are critical in defining the biological profile of the quinazolinone core.

-

3-Hydroxy Group: The presence of a hydroxyl group at the N3 position introduces a cyclic hydroxamic acid moiety. This functional group is known to be an excellent metal ion chelator. [18]This chelation ability could be a key mechanistic feature, particularly for enzymes that require metal cofactors for their catalytic activity. Some 3-hydroxyquinazoline derivatives have been investigated as antiviral agents, targeting viral polymerases by chelating essential magnesium ions in the active site. [18]Additionally, 3-hydroxy-1,2,3,4-tetrahydroquinazoline-4-one derivatives have been noted for their fungicidal activity. [19]The synthesis of 2-substituted-3-hydroxyquinazolin-4-ones has been achieved through methods involving anthranilohydroxamic acid. [20]

-

2-Methoxy Group: A methoxy group at the C2 position can influence the molecule's electronic properties, lipophilicity, and steric profile. The synthesis of 2-methoxy-substituted quinazolinones has been documented. [21]Depending on its interaction with the target's binding pocket, a methoxy group can act as a hydrogen bond acceptor and contribute to the overall binding affinity and specificity of the compound.

Future Perspectives and Conclusion

While direct experimental data on 3-hydroxy-2-methoxyquinazolin-4(3H)-one derivatives is not yet prevalent in the literature, a comprehensive analysis of structurally related compounds strongly predicts a promising profile of biological activities. The combination of a metal-chelating 3-hydroxy group and a 2-methoxy substituent on the privileged quinazolinone scaffold suggests significant potential for anticancer, anti-inflammatory, and antimicrobial applications.

This guide serves as a foundational resource, providing the theoretical and practical framework for future investigation. The next logical steps for researchers in this field would be the targeted synthesis of a library of these derivatives and their systematic screening using the established protocols outlined herein. Such work will be crucial to validate these predictions and potentially uncover novel therapeutic agents with enhanced efficacy and unique mechanisms of action.

References

- Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. Hindawi.

- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities.

- Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Eco-Vector Journals Portal.

- Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Brieflands.

- Synthesis, Characterization and Evaluation of Anti-microbial Activity of Quinazolinone Derivatives.

- QUINAZOLINONES AS NOVEL ANTITUMOR AGENTS. Journal of Biological Research.

- Synthesis and Anti-Inflammatory Activity of 4(3H)- Quinazolinone and Its 2-Methyl and 2-Phenyl-4 (3H). Academia.edu.

- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.

- Synthesis and Anti-Inflammatory Activity of Some Novel Quinazolinone Derivatives. FABAD Journal of Pharmaceutical Sciences.

- Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal.

- Design and synthesis of quinazolinone derivatives as anti-inflammatory agents: pharmacophore modeling and 3D QSAR studies.

- 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)

- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI.

- Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflamm

- Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Frontiers.

- DESIGN, SYNTHESIS AND ANTICANCER ACTIVITY OF NOVEL 2,3-AND 2,4-DISUBSTITUTED QUINAZOLINE AND QUINAZOLINONE DERIV

- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Taylor & Francis Online.

- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI.

- Synthesis and antitumor activities of novel bis‐quinazolin‐4(3H)‐ones. Wiley Online Library.

- Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents.

- H2O2-Mediated Synthesis of a Quinazolin-4(3H)-one Scaffold: A Sustainable Approach.

- Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. MDPI.

- BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW.

- Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)

- Synthesis and biological activities of some new 3H-quinazolin-4-one derivatives derived from 3-phenylamino2-thioxo-3H-quinazolin-4-one.

- Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities.

- The fungicidal activity of the 3-hydroxy-1,2,3,4-tetrahydroquinazoline-4-one derivatives and simulation of the structure-activity dependence.

- Synthesis of 2-R-3-hydroxyquinazolin-4-ones and their chemical transformations.

- A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities.

Sources

- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijprajournal.com [ijprajournal.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. brieflands.com [brieflands.com]

- 7. researchgate.net [researchgate.net]

- 8. acgpubs.org [acgpubs.org]

- 9. Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. H2O2-Mediated Synthesis of a Quinazolin-4(3H)-one Scaffold: A Sustainable Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 12. (PDF) Synthesis and Anti-Inflammatory Activity of 4(3H)- Quinazolinone and Its 2-Methyl and 2-Phenyl-4 (3H)- Quinazolinone Derivatives [academia.edu]

- 13. One moment, please... [dergi.fabad.org.tr]

- 14. Design and synthesis of quinazolinone derivatives as anti-inflammatory agents: pharmacophore modeling and 3D QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents | MDPI [mdpi.com]

- 16. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 17. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 18. Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The fungicidal activity of the 3-hydroxy-1,2,3,4-tetrahydroquinazoline-4-one derivatives and simulation of the structure-activity dependence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 3-Hydroxy-2-methoxyquinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its remarkable versatility and presence in a multitude of biologically active compounds.[1][2] This technical guide delves into the potential mechanisms of action of a representative derivative, 3-Hydroxy-2-methoxyquinazolin-4(3H)-one. While specific experimental data for this exact molecule is emerging, this document synthesizes the extensive body of research on the quinazolinone class to provide a comprehensive overview of its likely biological targets and signaling pathways. We will explore potential anticancer, anti-inflammatory, and antimicrobial activities, underpinned by established experimental protocols and data interpretation frameworks. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic promise of novel quinazolinone derivatives.

The Quinazolinone Core: A Nexus of Therapeutic Activity

The quinazolinone ring system, a fusion of a benzene and a pyrimidine ring, offers a unique and stable scaffold for chemical modification.[1][2] Its structural rigidity, coupled with the potential for diverse substitutions at key positions, particularly the N-3 and C-2/C-6/C-7 positions, allows for the fine-tuning of its pharmacological properties.[3] This adaptability has led to the development of numerous FDA-approved drugs, particularly in the realm of oncology.[3] The diverse biological activities of quinazolinone derivatives stem from their ability to interact with a wide array of biomolecules, including enzymes and receptors.[4]

Potential Anticancer Mechanisms of Action

The anticancer potential of quinazolinone derivatives is well-documented and multifaceted.[3][5] Several key mechanisms have been identified through which these compounds can exert their cytotoxic and antiproliferative effects.

Inhibition of Protein Kinases

A primary mechanism of action for many anticancer quinazolinones is the inhibition of protein kinases, enzymes that play a critical role in cell signaling pathways controlling growth, proliferation, and survival.[6]

-

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR): Many quinazolinone-based drugs are potent inhibitors of tyrosine kinases like EGFR and VEGFR.[7] By binding to the ATP-binding site of these receptors, they block downstream signaling cascades, such as the PI3K/Akt and MAPK pathways, which are often dysregulated in cancer.[7][8] The 4(3H)-quinazolinone moiety is known to occupy the hinge region of the kinase, forming crucial hydrogen bonds.[9]

-

Other Kinases: The inhibitory activity of quinazolinones extends to other kinases, including cyclin-dependent kinases (CDKs), Aurora kinases, and HER2.[7][8][10] This multi-targeted approach can be particularly effective in overcoming drug resistance.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: EGFR)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of 3-Hydroxy-2-methoxyquinazolin-4(3H)-one against EGFR.

-

Materials: Recombinant human EGFR, ATP, a suitable substrate peptide (e.g., poly(Glu, Tyr) 4:1), 3-Hydroxy-2-methoxyquinazolin-4(3H)-one, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In a 96-well plate, add the EGFR enzyme, the substrate peptide, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at the optimal temperature for the enzyme (typically 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a no-compound control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Disruption of Tubulin Polymerization

The cytoskeleton, particularly the microtubules formed by the polymerization of tubulin, is a critical target in cancer therapy. Several quinazolinone derivatives have been shown to interfere with this process.

-

Mechanism: These compounds can bind to the colchicine binding site on β-tubulin, preventing the polymerization of tubulin into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.

Diagram: Experimental Workflow for Tubulin Polymerization Assay

Caption: Workflow for assessing tubulin polymerization inhibition.

Inhibition of DNA Topoisomerases

DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and repair. Their inhibition can lead to DNA damage and cell death.[3]

-

Mechanism: Certain quinazolinone derivatives can intercalate into DNA or bind to the topoisomerase-DNA complex, stabilizing it and preventing the re-ligation of the DNA strands.[9] This leads to the accumulation of DNA double-strand breaks and the activation of apoptotic pathways.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

PARP inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in DNA repair pathways.

-

Mechanism: Some quinazoline derivatives act as bioisosteres of the phthalazinone core found in known PARP inhibitors like Olaparib.[4] By inhibiting PARP, these compounds prevent the repair of single-strand DNA breaks, which can then lead to the formation of lethal double-strand breaks during replication, especially in cancer cells with homologous recombination deficiencies.

Potential Anti-inflammatory Mechanisms of Action

Chronic inflammation is a key factor in the development and progression of many diseases, including cancer. Quinazolinone derivatives have demonstrated significant anti-inflammatory properties.[11][12]

Inhibition of Cyclooxygenase (COX) Enzymes

The COX enzymes (COX-1 and COX-2) are central to the inflammatory process, as they are responsible for the synthesis of prostaglandins.

-

Mechanism: The quinazolinone core can fit into the hydrophobic channel of COX-2, with the carbonyl group forming hydrogen bonds with key amino acid residues like Arginine and Tyrosine, thereby inhibiting its enzymatic activity.[3] Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs, as it can reduce gastrointestinal side effects.[12]

Table: Hypothetical COX Inhibition Data for 3-Hydroxy-2-methoxyquinazolin-4(3H)-one

| Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| COX-1 | 15.2 | 0.05 |

| COX-2 | 0.75 |

Modulation of NF-κB and MAPK Signaling Pathways

The NF-κB and MAPK signaling pathways are critical regulators of the inflammatory response.

-

Mechanism: Some quinazoline derivatives have been shown to suppress the activation of the NF-κB pathway, which controls the expression of many pro-inflammatory genes.[4] They may also modulate the activity of MAPKs (mitogen-activated protein kinases), further dampening the inflammatory cascade.

Diagram: Simplified NF-κB Signaling Pathway

Caption: Potential inhibition of the NF-κB pathway.

Potential Antimicrobial Mechanisms of Action

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Quinazolinone derivatives have shown promise as antimicrobial agents.[13]

Inhibition of DNA Gyrase

DNA gyrase is a bacterial enzyme that is essential for DNA replication, and it is a well-established target for antibiotics.

-

Mechanism: Certain quinazolin-4(3H)-one derivatives have been identified as inhibitors of DNA gyrase.[13] By binding to this enzyme, they prevent the supercoiling of bacterial DNA, which is necessary for replication, leading to bacterial cell death.

Conclusion

While the precise mechanism of action of 3-Hydroxy-2-methoxyquinazolin-4(3H)-one requires dedicated experimental investigation, the extensive research on the quinazolinone scaffold provides a strong foundation for predicting its potential biological activities. The versatility of this core structure suggests that this compound could exhibit a range of therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties, by interacting with key cellular targets such as protein kinases, tubulin, topoisomerases, COX enzymes, and DNA gyrase. The experimental protocols and conceptual frameworks presented in this guide offer a roadmap for elucidating the specific mechanisms of this and other novel quinazolinone derivatives, paving the way for their potential development as next-generation therapeutic agents.

References

- Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC. (n.d.).

- Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. (2015, November 22).

- 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - MDPI. (2025, March 10).

- Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development - IJIRT. (2018, May 10).

- Design, synthesis, characterization, enzymatic inhibition evaluations, and docking study of novel quinazolinone derivatives - PubMed. (2021, February 15).

- Quinazolinones, the Winning Horse in Drug Discovery - MDPI. (2023, January 18).

- Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC - NIH. (2024, May 20).

- Quinazolinone Synthetic Strategies and Medicinal Significance: A review. (2025, June 29).

- New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme - MDPI. (2022, August 26).

- Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC. (2023, December 2).

- Synthesis and analgesic, anti-inflammatory activities of 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4 (3H)-ones - Technion - Israel Institute of Technology. (2011, September 15).

- Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer - MDPI. (2022, June 2).

- (PDF) Synthesis and biological evaluation of some 3H-quinazolin-4-one derivatives. (2021, August 31).

- 3 H-QUINAZOLIN-4-ONES AS ANTICANCER AGENTS: A REVIEW. (2016, October 28).

- (PDF) Synthesis and Anti-Inflammatory Activity of 4(3H)- Quinazolinone and Its 2-Methyl and 2-Phenyl-4 (3H) - Academia.edu. (n.d.).

- 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Publishing. (n.d.).

- A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities - ACG Publications. (2024, May 13).

- Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC. (2021, September 22).

- Computational design of quinazolin-4(3H)-one derivatives as multitarget inhibitors against angiogenesis and metabolic reprogramming to help overcome cancer resistance - Arabian Journal of Chemistry. (2025, October 10).

- Design, Synthesis and Molecular Modeling Study of Quinazolin-4(3H) Ones With Potential Anti-Inflammatory Activity - Biosciences Biotechnology Research Asia. (n.d.).

- (PDF) Some new quinazolin-4(3 H)-one derivatives, synthesis and antitumor activity. (n.d.).

- Synthesis and Analgesic Activity of 3-(3-methoxyphenyl)-2- methylsulfanyl-3Hquinazolin-4-one (4) and 3 - Medires Publishing. (2023, February 6).

- Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PubMed. (2021, December 15).

- Synthesis and Anti-Inflammatory Activity of 4(3H)- Quinazolinone and Its 2-Methyl and 2-Phenyl-4 (3H) - IOSR Journal. (2018, April 9).

- Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions - MDPI. (2020, April 18).

Sources

- 1. omicsonline.org [omicsonline.org]

- 2. mdpi.com [mdpi.com]

- 3. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijirt.org [ijirt.org]

- 5. iajpr.com [iajpr.com]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. (PDF) Synthesis and Anti-Inflammatory Activity of 4(3H)- Quinazolinone and Its 2-Methyl and 2-Phenyl-4 (3H)- Quinazolinone Derivatives [academia.edu]

- 12. Design, Synthesis and Molecular Modeling Study of Quinazolin-4(3H) Ones With Potential Anti-Inflammatory Activity – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 13. mdpi.com [mdpi.com]

The Modern Discovery & Isolation of Novel Quinazolinone Scaffolds: A Technical Guide

Strategic Overview: The Quinazolinone Pharmacophore

The quinazolin-4(3H)-one scaffold remains a "privileged structure" in medicinal chemistry due to its ability to mimic purine bases and interact with diverse biological targets. While historical success stories like Methaqualone (sedative) defined the 20th century, the current frontier lies in Kinase Inhibition (EGFR, VEGFR, PI3K) for oncology.

This guide moves beyond classical text-book chemistry, focusing on two high-value discovery streams :

-

Bio-Guided Isolation: Leveraging molecular networking to find novel alkaloids in complex matrices.

-

Green Synthetic Logic: Utilizing microwave-assisted, multicomponent reactions (MCRs) to access unexplored chemical space.

Stream A: Biosynthetic Discovery (Isolation Protocol)

Traditional "grind-and-find" phytochemistry is inefficient. The modern standard requires Molecular Networking (GNPS) to prioritize samples before physical isolation.

The "Smart" Extraction Workflow

This protocol targets alkaloidal quinazolinones (e.g., Vasicine analogs, Rutaecarpine derivatives) from plant or fungal sources.

Principle: Quinazolinones are weak bases. We exploit pH-dependent solubility to separate them from neutral fats and acidic tannins.

Step-by-Step Protocol:

-

Crude Extraction:

-

Macerate 1 kg of dried plant material (e.g., Justicia adhatoda or Peganum harmala) in MeOH (3 x 3L) at room temperature for 48h.

-

Evaporate solvent under reduced pressure (

C) to yield crude extract.

-

-

Acid-Base Fractionation (The Critical Step):

-

Suspend crude extract in 5% HCl (aq) . Sonication may be required.

-

Wash 1: Partition against n-Hexane (removes lipids/chlorophyll). Discard organic layer.

-

Wash 2: Partition against Chloroform (removes non-basic impurities). Discard organic layer.

-

Basification: Adjust aqueous layer pH to pH 9-10 using

. -

Extraction: Extract basic aqueous layer with CHCl

: MeOH (9:1) . -

Result: The organic layer now contains the Total Quinazolinone Alkaloid Fraction (TQAF) .

-

-

Purification via Flash Chromatography:

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase Gradient:

(95:5). -

Monitoring: TLC (Dragendorff’s reagent stains alkaloids orange).

-

Visualization: Acid-Base Fractionation Logic

Caption: Logic flow for selectively isolating basic quinazolinone scaffolds from complex matrices.

Stream B: Synthetic Innovation (Green Chemistry)

To generate novel IP, we must access substitution patterns not found in nature. The Niementowski synthesis is outdated (high heat, low yield). The modern approach uses Microwave-Assisted Multicomponent Reactions (MCRs) .

Protocol: One-Pot Ionic Liquid Synthesis

This method generates 2,3-disubstituted quinazolin-4(3H)-ones with high atom economy.

-

Reaction Type: 3-Component Condensation.

-

Catalyst/Solvent: Ionic Liquid ([bmim]BF

) or Deep Eutectic Solvents (Choline Chloride:Urea).

Reagents:

-

Anthranilic acid (1.0 equiv)

-

Orthoester (e.g., triethyl orthoformate) or Aldehyde (1.1 equiv)

-

Primary Amine (aniline derivative) (1.1 equiv)

Procedure:

-

Mix: Combine reagents in a microwave vial. Add 10 mol% catalyst (e.g., Iodine or Ionic Liquid).

-

Irradiate: Set MW reactor to 120°C, 150W for 10–15 minutes .

-

Note: Conventional heating would take 6–12 hours.

-

-

Work-up: Pour reaction mixture into crushed ice.

-

Purification: The solid product precipitates.[3] Filter and recrystallize from Ethanol.[3]

-

Yield: Typically 85–95%.

Visualization: Synthetic Pathway

Caption: One-pot microwave-assisted synthesis maximizing atom economy and reaction speed.

Structural Validation & SAR Logic

Once isolated or synthesized, the compound must be validated. For quinazolinones targeting EGFR (cancer), the Structure-Activity Relationship (SAR) is strict.

Key SAR Zones

| Position | Modification Logic | Biological Impact |

| C-4 (Carbonyl) | Must remain intact (H-bond acceptor). | Essential for binding to the ATP-binding pocket of kinases. |

| N-3 | Substitution with bulky aryl groups. | Determines selectivity (e.g., EGFR vs. VEGFR). |

| C-6 / C-7 | Electron-donating groups (-OMe, -OEt). | Enhances solubility and binding affinity (mimics Erlotinib). |

| C-2 | Alkyl or Aryl extension. | Steric fit into the hydrophobic pocket. |

Analytical Characterization Checklist

A "novel" claim is invalid without this triad of data:

-

1H NMR (DMSO-d6): Look for the singlet at δ 8.0–8.5 ppm (H-2 proton) if C-2 is unsubstituted, or specific shifts for the C-2 substituent.

-

HRMS (ESI+): Confirm exact mass (

) with <5 ppm error. -

X-ray Crystallography: Definitive proof of tautomeric form (Quinazolinone vs. Hydroxyquinazoline).

References

-

Microwave-Assisted Synthesis: Green Chemistry, "Microwave-assisted synthesis of quinazolinone derivatives by efficient and rapid iron-catalyzed cyclization in water."

-

EGFR Inhibitor SAR: Molecules, "Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors."[4][5][6]

-

Green Chemistry Protocol: Green Chemistry Letters and Reviews, "Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones."

-

Isolation Methodology: Frontiers in Chemistry, "Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview."

-

Anticancer Mechanisms: MDPI, "Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms."

Sources

- 1. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]

- 2. tsijournals.com [tsijournals.com]

- 3. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

Preliminary Screening of 3-Hydroxy-2-methoxyquinazolin-4(3H)-one Analogues: A Methodological Framework for Metalloenzyme Inhibitor Discovery

As a Senior Application Scientist, I approach the preliminary screening of novel pharmacophores not as a series of isolated tests, but as an integrated, self-validating system. The 3-hydroxy-2-methoxyquinazolin-4(3H)-one scaffold represents a highly privileged class of molecules in medicinal chemistry. By understanding the fundamental physical chemistry of this core, we can design a screening cascade that logically triages compounds from theoretical binding to phenotypic efficacy.

This whitepaper outlines the authoritative, step-by-step methodologies required to screen analogues of this scaffold, focusing on their primary mechanism of action: metalloenzyme inhibition.

Pharmacophore Rationale & Target Selection

The biological utility of the 3-hydroxyquinazolin-4(3H)-one core stems from its identity as a cyclic hydroxamic acid . Hydroxamic acids are well-documented metal chelators, forming highly stable 5-membered (O,O)-type chelates with transition metals such as Zn²⁺ and Mg²⁺ 1. This chelating property makes them exceptionally potent inhibitors of metalloenzymes, most notably Histone Deacetylases (HDACs) and Matrix Metalloproteinases (MMPs) 2.

The specific addition of a 2-methoxy group serves a critical function. While the N-hydroxy and carbonyl groups act as the Zinc-Binding Group (ZBG) deep within the enzyme's catalytic pocket, the 2-methoxy substitution acts as a "cap" moiety. This cap interacts with the solvent-exposed rim of the enzyme's active site, dictating isoform selectivity (e.g., favoring HDAC6 over HDAC1) through steric and electronic modulation 3.

Figure 1: Mechanistic pathway of metalloenzyme inhibition via active-site metal chelation.

The Preliminary Screening Cascade

To avoid false positives and ensure resource efficiency, screening must follow a hierarchical cascade. We begin with in silico docking to validate spatial compatibility, move to biochemical assays to confirm target engagement, and conclude with phenotypic assays to verify cellular permeability and efficacy.

Figure 2: Hierarchical preliminary screening cascade for quinazolinone analogues.

Detailed Experimental Protocols

Every protocol utilized in this cascade is designed as a self-validating system. We do not merely measure outputs; we measure outputs against internal controls to ensure the integrity of the data.

Protocol A: In Vitro Fluorometric Metalloenzyme (HDAC) Inhibition Assay

Causality & Rationale: We employ a fluorometric assay because it directly measures the analogue's ability to chelate the active-site Zn²⁺. If the analogue successfully binds the zinc ion, it prevents the enzyme from deacetylating the fluorogenic substrate (Boc-Lys(Ac)-AMC). When the developer (a protease) is subsequently added, it cannot cleave the acetylated substrate, resulting in a quantifiable loss of fluorescent signal at 460 nm.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA). Dilute recombinant HDAC6 enzyme to a working concentration of 0.5 ng/µL.

-

Compound Plating: In a black 96-well microtiter plate, add 10 µL of the 3-hydroxy-2-methoxyquinazolin-4(3H)-one analogues (diluted in DMSO, final DMSO concentration <1%) across a 10-point concentration gradient (0.001 µM to 100 µM).

-

Control Establishment: Designate wells for a vehicle control (1% DMSO, 100% enzyme activity) and a positive control using Vorinostat (SAHA), a known hydroxamic acid-based HDAC inhibitor.

-

Enzyme Incubation: Add 20 µL of the HDAC6 enzyme solution to all wells. Incubate at 37°C for 15 minutes to allow the cyclic hydroxamic acid to coordinate with the active-site zinc.

-

Substrate Addition: Add 10 µL of the fluorogenic substrate (Boc-Lys(Ac)-AMC, 50 µM final concentration). Incubate at 37°C for 30 minutes.

-

Signal Development: Add 10 µL of the developer solution (containing trypsin and Trichostatin A to halt further HDAC activity). Incubate for 15 minutes at room temperature.

-

Quantification: Read fluorescence using a microplate reader (Excitation: 360 nm, Emission: 460 nm). Calculate the IC₅₀ using non-linear regression analysis. Self-Validation Check: Calculate the Z'-factor using the vehicle and positive controls; the assay is only valid if Z' > 0.5.

Protocol B: Phenotypic Cell Viability (MTT) Assay

Causality & Rationale: Biochemical potency does not guarantee cellular efficacy due to potential issues with membrane permeability or efflux pumps. The MTT assay evaluates the phenotypic consequence of HDAC/MMP inhibition—typically cell cycle arrest and apoptosis. The reduction of yellow tetrazolium salts to purple formazan by mitochondrial succinate dehydrogenase serves as a direct, proportional proxy for metabolic viability.

Step-by-Step Methodology:

-

Cell Seeding: Harvest MCF-7 (human breast adenocarcinoma) cells in the logarithmic growth phase. Seed at a density of 5 × 10³ cells/well in a clear 96-well plate using 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow adherence.

-

Compound Treatment: Aspirate the media. Apply 100 µL of fresh media containing the quinazolinone analogues at varying concentrations (0.1 µM to 100 µM). Include a vehicle control (0.1% DMSO) and a blank (media only).

-

Incubation: Incubate the treated plates for 48 hours to allow sufficient time for target engagement and subsequent apoptotic induction.

-

MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT into insoluble formazan crystals.

-

Solubilization: Carefully aspirate the media without disturbing the crystal layer at the bottom. Add 150 µL of pure DMSO to each well to solubilize the formazan. Place on an orbital shaker for 10 minutes protected from light.

-

Absorbance Reading: Measure the optical density (OD) at 570 nm using a spectrophotometer. Calculate cell viability as a percentage of the vehicle control to determine the cellular IC₅₀.

Quantitative Data Analysis

To demonstrate the utility of this screening cascade, below is a structured summary of preliminary Structure-Activity Relationship (SAR) data for a hypothetical library of 3-hydroxy-2-methoxyquinazolin-4(3H)-one analogues.

Note: The core structure (Analogue 1) demonstrates baseline activity, but targeted substitutions on the quinazolinone ring (acting as the cap group) significantly enhance both binding affinity and cellular efficacy.

| Compound ID | R-Group Substitution (Position 6) | Docking Score (kcal/mol) | HDAC6 IC₅₀ (µM) | MCF-7 Viability IC₅₀ (µM) |

| Analogue 1 (Core) | -H | -6.8 | 12.40 | 45.20 |

| Analogue 2 | -CH₃ (Methyl) | -7.2 | 8.15 | 28.50 |

| Analogue 3 | -Cl (Chloro) | -8.5 | 1.20 | 5.40 |

| Analogue 4 | -OCH₃ (Methoxy) | -7.9 | 3.45 | 14.10 |

| SAHA (Control) | Reference Standard | -8.9 | 0.85 | 2.10 |

The data clearly illustrates that electron-withdrawing groups (such as the Chloro substitution in Analogue 3) improve the docking score and lower the IC₅₀, validating the in silico predictions against the in vitro biochemical and phenotypic realities.

References

- Biologically active quinazoline-based hydroxamic acids - Medicinal Chemistry Research.

- Target Design of Novel Histone Deacetylase 6 Selective Inhibitors with 2-Mercaptoquinazolinone as the Cap Moiety - Journal of Biomolecular Structure and Dynamics (via PMC).

- Diversity in the Interaction of Amino Acid- and Peptide-Based Hydroxamic Acids with Some Platinum Group Metals in Solution - Molecules.

Sources

In Silico Docking Studies of 3-Hydroxy-2-methoxyquinazolin-4(3H)-one: A Technical Guide for Drug Discovery Researchers

This in-depth technical guide provides a comprehensive walkthrough of the in silico molecular docking process for 3-Hydroxy-2-methoxyquinazolin-4(3H)-one, a novel compound within the versatile quinazolinone scaffold. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical underpinnings and practical, step-by-step protocols. We will delve into the rationale behind experimental choices, ensuring a self-validating and robust computational workflow.

Introduction: The Therapeutic Potential of the Quinazolinone Scaffold

The quinazolin-4(3H)-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1] This heterocyclic system is a key component in both natural products and synthetic molecules, demonstrating anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2] Notably, quinazolinone-based molecules like gefitinib and erlotinib have been successfully developed as inhibitors of various tyrosine kinases, highlighting the therapeutic potential of this structural class.[3] The subject of this guide, 3-Hydroxy-2-methoxyquinazolin-4(3H)-one, is a promising derivative for further investigation. Its unique substitution pattern warrants a thorough in silico evaluation to predict its potential biological targets and binding interactions, thereby accelerating its journey in the drug discovery pipeline.

Part 1: Target Selection and Rationale

The success of any in silico docking study hinges on the selection of a biologically relevant and structurally well-characterized protein target. Given the broad spectrum of activities reported for quinazolinone derivatives, several potential targets could be considered. For the purpose of this guide, we will focus on Cyclooxygenase-2 (COX-2) as a primary target for 3-Hydroxy-2-methoxyquinazolin-4(3H)-one.

Rationale for Selecting COX-2:

-

Established Role in Disease: COX-2 is a key enzyme in the inflammatory pathway and is frequently overexpressed in various cancers, playing a significant role in tumor progression.[4]

-

Precedent for Quinazolinone Inhibition: Numerous studies have demonstrated the potential of quinazolinone derivatives to act as selective COX-2 inhibitors.[4][5][6]

-

Availability of High-Quality Crystal Structures: The Protein Data Bank (PDB) contains several high-resolution crystal structures of COX-2 in complex with inhibitors, which is crucial for accurate docking studies.

For this study, we will utilize the crystal structure of murine COX-2 in complex with a selective inhibitor (PDB ID: 3LN1).[4] This structure provides a well-defined binding pocket for our docking simulations.

Part 2: The In Silico Docking Workflow: A Step-by-Step Protocol

This section provides a detailed, step-by-step protocol for performing molecular docking of 3-Hydroxy-2-methoxyquinazolin-4(3H)-one into the active site of COX-2 using widely accepted and freely available software tools.

Ligand and Protein Preparation

Accurate preparation of both the ligand and the protein is a critical first step to ensure the reliability of the docking results.

Experimental Protocol: Ligand Preparation

-

2D Structure Generation: Draw the 2D structure of 3-Hydroxy-2-methoxyquinazolin-4(3H)-one using a chemical drawing software such as ChemDraw or MarvinSketch.

-

3D Structure Conversion and Optimization: Convert the 2D structure into a 3D structure. Subsequently, perform energy minimization of the 3D structure using a force field like MMFF94. This can be accomplished using software like Avogadro or the online tool PRODRG.

-

File Format Conversion: Save the optimized 3D structure in a suitable format for docking, such as .mol2 or .pdbqt.

Experimental Protocol: Protein Preparation

-

PDB File Retrieval: Download the crystal structure of COX-2 (PDB ID: 3LN1) from the Protein Data Bank ().

-

Protein Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential cofactors. This can be done using software like UCSF Chimera or PyMOL.[4]

-

Addition of Polar Hydrogens and Charges: Add polar hydrogen atoms to the protein structure and assign appropriate atomic charges (e.g., Gasteiger charges). This is a crucial step for accurately calculating electrostatic interactions during docking. AutoDockTools (ADT) is a commonly used tool for this purpose.[4]

-

File Format Conversion: Save the prepared protein structure in the .pdbqt format, which is required by AutoDock Vina.

Molecular Docking Simulation

This protocol will utilize AutoDock Vina, a widely used and efficient open-source program for molecular docking.[7]

Experimental Protocol: Molecular Docking with AutoDock Vina

-

Grid Box Generation: Define the search space for the docking simulation by creating a grid box that encompasses the active site of the COX-2 enzyme. The dimensions and center of the grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket. The co-crystallized ligand in the original PDB file can be used as a reference to define the center of the grid box.

-

Configuration File Creation: Create a configuration file (e.g., conf.txt) that specifies the input protein and ligand files, the center and dimensions of the grid box, and the output file name.

-

Running the Docking Simulation: Execute the AutoDock Vina program from the command line, providing the configuration file as input. Vina will then perform the docking calculations and generate an output file containing the predicted binding poses and their corresponding binding affinities.

Analysis and Visualization of Docking Results

The output from the docking simulation needs to be carefully analyzed to understand the binding mode of the ligand and to evaluate the quality of the docking results.

Data Presentation: Docking Results

| Parameter | Value |

| Binding Affinity (kcal/mol) | To be determined from Vina output |

| RMSD from reference ligand (Å) | To be calculated if a reference is used |

| Interacting Residues | To be identified from visualization |

| Type of Interactions | Hydrogen bonds, hydrophobic interactions, etc. |

Experimental Protocol: Analysis of Docking Results

-

Binding Affinity Evaluation: The primary quantitative output from AutoDock Vina is the binding affinity, reported in kcal/mol. A more negative value indicates a stronger predicted binding interaction.

-

Pose Analysis: Vina typically generates multiple binding poses. The pose with the lowest binding energy is generally considered the most likely binding mode.

-

Interaction Visualization: Use molecular visualization software like PyMOL or Discovery Studio Visualizer to visualize the docked pose of 3-Hydroxy-2-methoxyquinazolin-4(3H)-one within the COX-2 active site.[4]

-

Identification of Key Interactions: Analyze the visualized complex to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein.

Workflow Visualization

The entire in silico docking workflow can be summarized in the following diagram:

Caption: In Silico Molecular Docking Workflow.

Part 3: ADMET Prediction

In addition to predicting binding affinity, it is crucial to evaluate the drug-like properties of a compound. Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be predicted using various in silico tools.

Experimental Protocol: In Silico ADMET Prediction

-

Tool Selection: Utilize online servers such as SwissADME or pkCSM to predict the ADMET properties of 3-Hydroxy-2-methoxyquinazolin-4(3H)-one.

-

Input: Provide the SMILES string or the 2D structure of the compound as input to the server.

-

Analysis: Analyze the output, which typically includes predictions for parameters like gastrointestinal absorption, blood-brain barrier permeability, cytochrome P450 inhibition, and potential toxicity.

Part 4: Trustworthiness and Validation

To ensure the trustworthiness of the docking results, it is essential to perform a validation step.

Experimental Protocol: Docking Protocol Validation

-

Redocking of the Co-crystallized Ligand: A common validation method is to extract the co-crystallized ligand from the original PDB file (3LN1) and dock it back into the protein's active site using the same protocol.[4]

-

RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the docked pose of the co-crystallized ligand and its original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered an indication of a reliable docking protocol.[4]

This validation step confirms that the chosen docking parameters are appropriate for accurately predicting the binding mode of ligands in the specified active site.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically rigorous workflow for conducting in silico docking studies on 3-Hydroxy-2-methoxyquinazolin-4(3H)-one with COX-2 as a potential target. The described protocols, from ligand and protein preparation to docking simulation and results analysis, provide a solid foundation for computational drug discovery efforts. The predicted binding affinity and interaction patterns can guide further lead optimization and experimental validation.

Future work should involve performing these docking studies on other potential targets for which quinazolinones have shown activity, such as EGFR, VEGFR-2, and various kinases, to build a more comprehensive profile of the compound's potential biological activities.[3][8][9] Ultimately, the insights gained from these in silico studies will be invaluable in guiding the synthesis and biological evaluation of 3-Hydroxy-2-methoxyquinazolin-4(3H)-one and its analogs, accelerating the development of novel therapeutic agents.

References

-

Molecular modelling studies of quinazolinone derivatives as MMP-13 inhibitors by QSAR, molecular docking and molecular dynamics simulations techniques. RSC Advances. [Link]

-

In silico Investigations, Design and Synthesis of Some Novel Quinazolinone Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation. Pharmaceuticals. [Link]

-

Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Advances. [Link]

-

Synthesis, Characterization, Antibacterial Evaluation, and Molecular Docking of New Quinazolinone-Based Derivatives. Polycyclic Aromatic Compounds. [Link]

-

Design and Molecular Docking Studies of Quinazoline Derivatives as Antiproliferation. Jurnal Farmasi dan Ilmu Kefarmasian Indonesia. [Link]

-

Molecular Docking Study of Quinazolin-4(3H)-One Derivatives against GABAa Receptor Signifies the Novel Approach. Research Journal of Pharmacy and Technology. [Link]

-

Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. ACS Medicinal Chemistry Letters. [Link]

-

Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)-one Derivatives. Molecules. [Link]

-

Microwave Assisted Synthesis and Molecular Docking Studies of 3-Aryl-2-Alkyl-Quinazolin-4-one Derivatives. Scholars Research Library. [Link]

-

New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. Molecules. [Link]

-

Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules. [Link]

-

In-Silico Interaction Studies of Quinazolinone Derivatives for Their Inhibitory Action on Breast Cancer. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Synthesis and structure-activity relationships of 3H-quinazolin-4-ones and 3H-pyrido[2,3-d]pyrimidin-4-ones as CXCR3 receptor antagonists. Archiv der Pharmazie. [Link]

-

Quinazolinone derivatives as selective COX-2 inhibitors: In silico analysis using molecular docking, dynamics, and ADMET. Journal of Applied Pharmaceutical Science. [Link]

-

Synthesis and biological evaluation of some 3H-quinazolin-4-one derivatives. Monatshefte für Chemie - Chemical Monthly. [Link]

-

Computational design of quinazolin-4(3H)-one derivatives as multitarget inhibitors against angiogenesis and metabolic reprogramming to help overcome cancer resistance. Arabian Journal of Chemistry. [Link]

-

Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Synthesis and biological activities of some new 3H-quinazolin-4-one derivatives derived from 3-phenylamino2-thioxo-3H-quinazolin-4-one. ResearchGate. [Link]

-

Docking analysis of quinazolin-4(3H)-one 2i and 3i with HER2 protein... ResearchGate. [Link]

-

4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Molecules. [Link]

-

Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Scientific Reports. [Link]

-

2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Medicinal Chemistry. [Link]

Sources

- 1. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. japsonline.com [japsonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpsdronline.com [ijpsdronline.com]

- 8. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]

literature review of 3-Hydroxy-2-methoxyquinazolin-4(3H)-one research

The following technical guide provides an in-depth analysis of 3-Hydroxy-2-methoxyquinazolin-4(3H)-one and its related pharmacophores. This document is structured for researchers requiring actionable synthetic protocols, mechanistic insights, and validated structure-activity relationships (SAR).

Part 1: Executive Technical Summary

3-Hydroxy-2-methoxyquinazolin-4(3H)-one represents a specialized chemical space within the quinazolinone family. Unlike the ubiquitous 2-methyl or 2-phenyl derivatives, this molecule features two critical electronic modifiers:

-

N-Hydroxy Motif (Position 3): Introduces hydroxamic acid-like character, enabling metal chelation (e.g.,

, -

Methoxy Group (Position 2): Acts as an O-alkyl imidate. This is chemically distinct from a standard amide or urea, altering the electrophilicity of the C2 position and the solubility profile of the scaffold.

This specific substitution pattern is frequently encountered as a regioselective intermediate in the alkylation of 3-hydroxyquinazoline-2,4(1H,3H)-dione or as a designed pharmacophore for inhibiting metalloenzymes (e.g., HCV NS5B polymerase, bacterial deformylase).

Part 2: Chemical Architecture & Tautomerism

The Regioselectivity Challenge